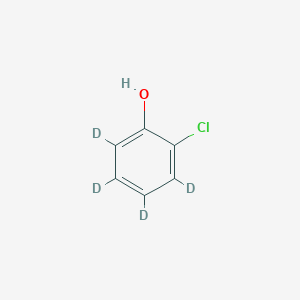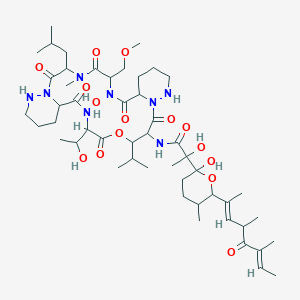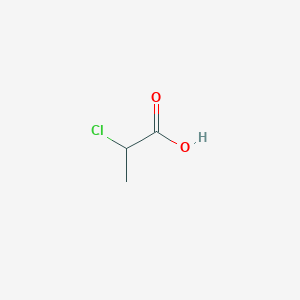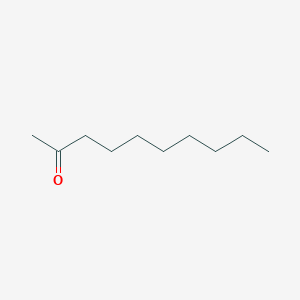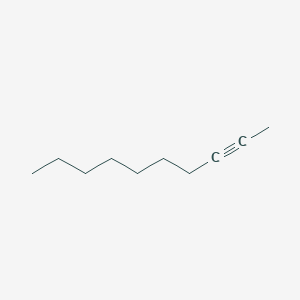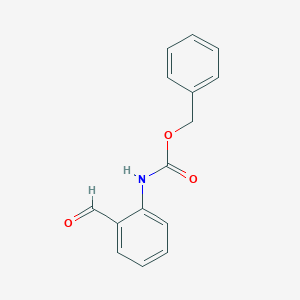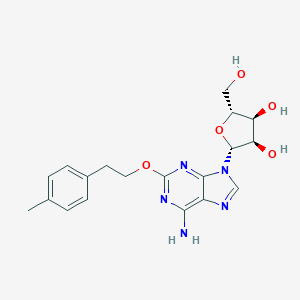
2-(2-(4-Methylphenyl)ethoxy)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as MPEA, is a chemical compound that belongs to the family of adenosine analogs. It is a potent and selective adenosine A2A receptor agonist, which means that it can activate the adenosine A2A receptor in the body. The adenosine A2A receptor is a G protein-coupled receptor that is widely distributed in the brain and other organs. It plays an important role in regulating various physiological processes, including neurotransmission, inflammation, and immune function. In recent years, MPEA has attracted attention from researchers due to its potential applications in scientific research.
Mécanisme D'action
2-(2-(4-Methylphenyl)ethoxy)adenosine works by activating the adenosine A2A receptor in the body. When it binds to the receptor, it triggers a cascade of intracellular signaling events that ultimately lead to various physiological effects. The precise mechanism of action of 2-(2-(4-Methylphenyl)ethoxy)adenosine is still not fully understood, but it is thought to involve the modulation of various neurotransmitters and other signaling molecules in the brain and other organs.
Effets Biochimiques Et Physiologiques
2-(2-(4-Methylphenyl)ethoxy)adenosine has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. It has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-(4-Methylphenyl)ethoxy)adenosine in lab experiments is its potency and selectivity for the adenosine A2A receptor. This allows researchers to study the specific effects of adenosine A2A receptor activation without interference from other receptors. However, one limitation of using 2-(2-(4-Methylphenyl)ethoxy)adenosine is its relatively short half-life in the body, which may require frequent dosing in some experiments.
Orientations Futures
There are several potential future directions for research on 2-(2-(4-Methylphenyl)ethoxy)adenosine. One area of interest is its potential as a therapeutic agent for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a tool for studying the role of adenosine A2A receptors in various physiological processes. Finally, there is also potential for developing new analogs of 2-(2-(4-Methylphenyl)ethoxy)adenosine with improved pharmacological properties and therapeutic potential.
Méthodes De Synthèse
2-(2-(4-Methylphenyl)ethoxy)adenosine can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2-chloroadenosine with 4-methylphenethylamine in the presence of a base such as potassium carbonate. The reaction yields 2-(2-(4-Methylphenyl)ethoxy)adenosine as the product, which can be purified using various techniques such as column chromatography.
Applications De Recherche Scientifique
2-(2-(4-Methylphenyl)ethoxy)adenosine has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-(2-(4-Methylphenyl)ethoxy)adenosine has been used to study the role of adenosine A2A receptors in various physiological processes such as sleep, pain, and inflammation.
Propriétés
Numéro CAS |
131865-94-6 |
|---|---|
Nom du produit |
2-(2-(4-Methylphenyl)ethoxy)adenosine |
Formule moléculaire |
C19H23N5O5 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
Clé InChI |
SRWUHMQKNPGXOP-SCFUHWHPSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
SMILES canonique |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Autres numéros CAS |
131865-94-6 |
Synonymes |
2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



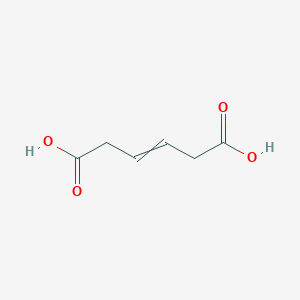
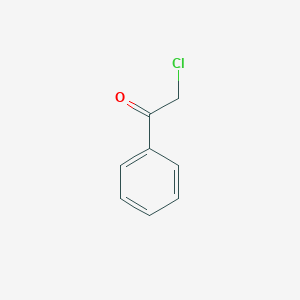
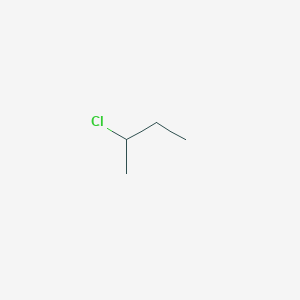
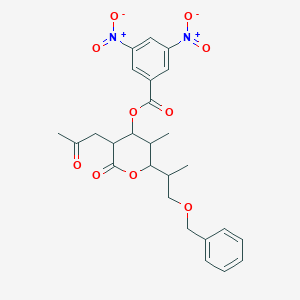
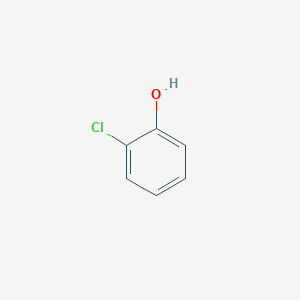
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
